9Nfy3MS3SL

Description

"9Nfy3MS3SL" refers to the compound 5-(1-(3-(trifluoromethyl)phenyl)vinyl)-2-((1R,4aR,4bS,7S,10aR)-1,4a,7-trimethyl-7-vinyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydrophenanthren-1-yl)-4,5-dihydrooxazole (hereafter referred to as Compound 5b), a structurally complex molecule featuring a tricyclic diterpene core fused with an oxazole ring and a trifluoromethylphenyl substituent . This compound was characterized via advanced spectroscopic techniques, including 1H NMR (300 MHz, CDCl3) and 13C NMR (75 MHz, CDCl3), which confirmed its stereochemistry and functional group arrangement.

Properties

CAS No. |

1008993-65-4 |

|---|---|

Molecular Formula |

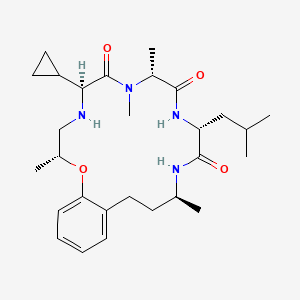

C28H44N4O4 |

Molecular Weight |

500.7 g/mol |

IUPAC Name |

(3R,6S,9R,12R,15S)-6-cyclopropyl-3,8,9,15-tetramethyl-12-(2-methylpropyl)-2-oxa-5,8,11,14-tetrazabicyclo[16.4.0]docosa-1(22),18,20-triene-7,10,13-trione |

InChI |

InChI=1S/C28H44N4O4/c1-17(2)15-23-27(34)30-18(3)11-12-21-9-7-8-10-24(21)36-19(4)16-29-25(22-13-14-22)28(35)32(6)20(5)26(33)31-23/h7-10,17-20,22-23,25,29H,11-16H2,1-6H3,(H,30,34)(H,31,33)/t18-,19+,20+,23+,25-/m0/s1 |

InChI Key |

HIIMPSTXUQUYOO-FPJBJBNZSA-N |

Isomeric SMILES |

C[C@H]1CCC2=CC=CC=C2O[C@@H](CN[C@H](C(=O)N([C@@H](C(=O)N[C@@H](C(=O)N1)CC(C)C)C)C)C3CC3)C |

Canonical SMILES |

CC1CCC2=CC=CC=C2OC(CNC(C(=O)N(C(C(=O)NC(C(=O)N1)CC(C)C)C)C)C3CC3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TZP-102 involves multiple steps, starting from commercially available starting materials. The process typically includes the formation of a macrocyclic structure through cyclization reactions. Specific details about the synthetic routes and reaction conditions are proprietary to the developing pharmaceutical company, Tranzyme, Inc. general steps include:

Formation of the Macrocyclic Core: This involves cyclization reactions under controlled conditions.

Functional Group Modifications: Introduction of functional groups necessary for the biological activity of the compound.

Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.

Industrial Production Methods

Industrial production of TZP-102 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This includes:

Batch Processing: Large quantities of starting materials are processed in batches.

Continuous Flow Chemistry: For more efficient and scalable production, continuous flow reactors may be used.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

TZP-102 undergoes several types of chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Catalysts: Transition metal catalysts like palladium or platinum for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of new derivatives with altered biological activity.

Scientific Research Applications

Chemistry

In chemistry, TZP-102 serves as a model compound for studying macrocyclic structures and their synthesis. It also provides insights into the design of selective receptor agonists.

Biology

In biological research, TZP-102 is used to study the ghrelin receptor and its role in gastrointestinal motility. It helps in understanding the physiological effects of ghrelin receptor activation.

Medicine

The primary medical application of TZP-102 is in the treatment of diabetic gastroparesis. Clinical trials have shown that it can improve symptoms such as nausea, vomiting, and abdominal pain .

Industry

In the pharmaceutical industry, TZP-102 represents a potential therapeutic agent for gastrointestinal disorders. Its development also contributes to the advancement of drug design and synthesis techniques.

Mechanism of Action

TZP-102 exerts its effects by binding to and activating the ghrelin receptor, a G-protein coupled receptor. This activation stimulates the release of growth hormone and enhances gastrointestinal motility. The molecular targets include the ghrelin receptor on the surface of gastrointestinal cells, leading to improved gastric emptying and symptom relief in gastroparesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Compound 5b with structurally and functionally analogous compounds, including CAS 918538-05-3 (C6H3Cl2N3) and its analogs from the pyrrolo-triazine and pyrazolo-pyridine families . Key parameters such as molecular properties, bioactivity, and synthetic complexity are highlighted:

Key Observations:

Structural Complexity : Compound 5b’s diterpene-oxazole architecture distinguishes it from simpler heterocyclic analogs like CAS 918538-05-3, which lack fused ring systems or fluorinated groups. This complexity may confer unique binding properties but complicates synthesis .

Safety Profiles: CAS 918538-05-3 triggers a PAINS (Pan-Assay Interference Compounds) alert, suggesting nonspecific binding risks in drug discovery. In contrast, Compound 5b’s stereochemical specificity may reduce off-target effects .

Notes

- Data Limitations : Direct comparative studies between Compound 5b and its analogs are absent in the provided evidence. Structural differences (e.g., diterpene vs. triazine cores) limit extrapolation of bioactivity data .

- Contradictions : While CAS 918538-05-3 is flagged for PAINS, its analogs (e.g., 4-chloro-5-isopropylpyrrolotriazine) show cleaner profiles, emphasizing the need for case-by-case evaluation .

- Synthesis Challenges : Compound 5b’s multi-step synthesis contrasts with the streamlined protocols for smaller heterocycles, impacting scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.